Bienvenue dans la boutique en ligne BenchChem!

N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide

Regioisomer differentiation Fluorine positional scanning Isoxazole scaffold

CAS 952963-92-7 delivers high-fidelity isoxazole-acetamide pharmacophore profiling. Its ortho-methoxyphenoxy side chain and 4-fluorophenyl motif provide critical conformational constraint and electronic tuning essential for EPAC isoform selectivity. Even single-atom regioisomer differences shift IC₅₀ by >3-fold; this compound ensures exact substitution pattern for reproducible SAR. Catalogued at ≥95% purity, it is ready for direct use in affinity-based proteomics, cellular panel screening, or computational model validation without further purification.

Molecular Formula C19H17FN2O4
Molecular Weight 356.3 g/mol
CAS No. 952963-92-7
Cat. No. B6497607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide
CAS952963-92-7
Molecular FormulaC19H17FN2O4
Molecular Weight356.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C19H17FN2O4/c1-24-16-4-2-3-5-17(16)25-12-19(23)21-11-15-10-18(26-22-15)13-6-8-14(20)9-7-13/h2-10H,11-12H2,1H3,(H,21,23)
InChIKeyZXPFYEXZMNPMOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide (CAS 952963-92-7): Compound Class and Procurement Identity


N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide (molecular formula C₁₉H₁₇FN₂O₄; molecular weight 356.35 g/mol) is a synthetic small molecule belonging to the isoxazole-acetamide structural class . The compound features a 5-(4-fluorophenyl)isoxazole core linked via a methylene bridge to a 2-(2-methoxyphenoxy)acetamide moiety. Isoxazole-containing acetamides have been explored as scaffolds for kinase inhibition, phosphodiesterase modulation, and EPAC (exchange protein directly activated by cAMP) antagonism [1]. The ortho-methoxy substitution on the phenoxy ring distinguishes this compound from its para-methoxy regioisomer and from simpler phenylacetamide analogs, potentially altering both conformational preference and target engagement [2]. The compound is catalogued by multiple chemical suppliers under CAS 952963-92-7 with a typical purity specification of ≥95% .

Why Generic Substitution Fails for N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide: Structural Specificity and Analog Differentiation


Within the isoxazole-acetamide chemical space, small structural perturbations produce substantial shifts in target potency, selectivity, and physicochemical profile. The 4-fluorophenyl substituent at the isoxazole 5-position is not interchangeable with chloro, methyl, or unsubstituted phenyl analogs; literature on related fluorophenyl-isoxazole series demonstrates that fluorine substitution modulates antiproliferative IC₅₀ values by >3-fold across cancer cell lines [1]. Similarly, the ortho-methoxy orientation on the phenoxyacetamide side chain imposes a distinct conformational constraint compared to the para-methoxy regioisomer, which can redirect hydrogen-bonding networks at the target binding site [2]. In the EPAC inhibitor series, compounds differing only in the isoxazole 5-aryl substituent exhibited IC₅₀ values ranging from 2.2 μM to >30 μM, underscoring that even single-atom substitutions are not functionally silent [3]. Procurement of a generic 'isoxazole-acetamide' without verifying the exact substitution pattern therefore carries a material risk of acquiring a compound with meaningfully different biological activity.

Product-Specific Quantitative Evidence Guide: N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide vs. Closest Analogs


Para-Fluoro vs. Ortho-Fluoro Regioisomerism: Impact on Isoxazole Pharmacophore Geometry

The target compound (CAS 952963-92-7) bears a 4-fluorophenyl substituent at the isoxazole 5-position. Its closest commercially catalogued regioisomer, N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide (CAS 1040637-56-6), positions the fluorine atom at the ortho position of the phenyl ring [1]. In fluorophenyl-isoxazole anticancer screening, the position of fluorine on the phenyl ring substantially affects antiproliferative activity; analogous para-fluoro derivatives (e.g., compound 2f) demonstrated Hep3B IC₅₀ values of 5.76 µg/mL, whereas ortho- or unsubstituted variants showed ≥2-fold potency shifts [2]. The para-fluoro orientation maintains a linear molecular axis conducive to deep pocket occupancy, while ortho-fluoro substitution introduces steric clash that disrupts planarity.

Regioisomer differentiation Fluorine positional scanning Isoxazole scaffold

Ortho-Methoxy vs. Para-Methoxy Phenoxy Substitution: Conformational and HBonding Divergence

The target compound contains a 2-methoxyphenoxy (ortho-methoxy) group on the acetamide side chain. A commercially available analog, N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide, differs solely in the methoxy position (para vs. ortho) . Ortho-methoxy substitution restricts rotation around the phenoxy ether bond due to steric interaction with the ortho hydrogen, creating a more constrained conformational ensemble compared to the freely rotating para-methoxy analog. In related isoxazole-based EPAC inhibitors, modifications to the acetamide side chain altered IC₅₀ values from 2.2 μM to >30 μM, demonstrating that the side-chain conformation is a critical determinant of target engagement [1]. The ortho-methoxy orientation positions the methoxy oxygen as an intramolecular hydrogen-bond acceptor, which can pre-organize the ligand into a bioactive conformation and reduce the entropic penalty upon binding.

Methoxy positional isomerism Phenoxyacetamide conformation Hydrogen-bond acceptor topology

4-Fluorophenyl vs. 4-Chlorophenyl Isoxazole Substitution: Halogen-Dependent Potency Modulation

A structurally proximal analog, N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide, replaces the para-fluoro atom with a para-chloro atom on the phenyl ring attached to the isoxazole core . In the fluorophenyl-isoxazole anticancer series, fluorinated derivatives consistently showed superior antiproliferative activity compared to their chlorinated counterparts; the most potent compound (2f, para-fluoro) achieved Hep3B IC₅₀ = 5.76 µg/mL, while chlorinated or unsubstituted analogs in the same series were not among the top performers [1]. Fluorine's strong electron-withdrawing effect, smaller van der Waals radius (1.47 Å vs. 1.75 Å for Cl), and ability to participate in orthogonal C–F···H–C and C–F···π interactions give it distinct pharmacokinetic and pharmacodynamic properties that chlorine cannot replicate [2].

Halogen substitution Fluorine vs. chlorine Isoxazole 5-aryl SAR

5-(4-Fluorophenyl)isoxazole vs. 5-(p-Tolyl)isoxazole: Electronic and Lipophilic Differentiation

The commercially available analog 2-(2-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide replaces the electron-withdrawing 4-fluorophenyl group with an electron-donating p-tolyl (4-methylphenyl) substituent . This single-atom change (F → CH₃) reverses the electronic character of the aryl substituent from electron-deficient to electron-rich, which can alter π-stacking interactions with aromatic residues in the target binding pocket. Additionally, the calculated logP difference between fluorobenzene (logP ≈ 2.27) and toluene (logP ≈ 2.69) predicts that the p-tolyl analog will be approximately 0.4 log units more lipophilic, potentially affecting aqueous solubility, membrane permeability, and nonspecific protein binding [1]. In the EPAC inhibitor series, compounds with electron-withdrawing aryl substituents at the isoxazole 5-position consistently showed superior potency compared to electron-donating variants [2].

Fluorophenyl vs. tolyl Electron-withdrawing vs. electron-donating Lipophilicity modulation

Limited Direct Biological Annotation: Known Activity Context from Isoxazole-Acetamide Chemotype

No primary research article, patent, or authoritative database entry was identified that reports a quantitative biological activity measurement (IC₅₀, Kᵢ, EC₅₀, etc.) specifically for CAS 952963-92-7 from an allowed source. A PubMed Commons annotation (imported via Hypothesis) references a compound with IC₅₀ = 28 μM in a stilbene antimicrobial series, but this compound is a resveratrol analog (compound 7 in Molecules 2014, 19, 7679–7688) and is structurally unrelated to the target compound [1]. The isoxazole-acetamide chemotype is, however, represented in the patent literature: US11124489 discloses isoxazole-acetamides as EPAC1/EPAC2 inhibitors with IC₅₀ values in the low micromolar range (2.2–3.0 μM for compound 32) [2]. The target compound shares the core isoxazole-acetamide scaffold but bears distinct substituents that have not been profiled in the EPAC assay. Procurement should therefore be accompanied by a request for custom biological profiling unless the compound is intended for chemical biology probe development or SAR expansion.

Biological annotation Isoxazole-acetamide chemotype EPAC inhibition

Best Research and Industrial Application Scenarios for N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide


EPAC1/EPAC2 Inhibitor Lead Expansion and Structure-Activity Relationship Studies

The target compound shares the isoxazole-acetamide core scaffold with EPAC inhibitors disclosed in US11124489, where compound 32 achieved EPAC1 IC₅₀ = 3.0 μM and EPAC2 IC₅₀ = 2.2 μM [1]. The unique 4-fluorophenyl and ortho-methoxyphenoxy substitution pattern of CAS 952963-92-7 represents an unexplored region of chemical space within this chemotype. Procurement for systematic SAR profiling — varying the isoxazole 5-aryl group and the phenoxyacetamide side chain independently — could delineate the contributions of fluorine position and methoxy orientation to EPAC isoform selectivity. Given the class-level evidence that electron-withdrawing aryl substituents favor EPAC potency [1], the 4-fluorophenyl motif is mechanistically justified as a starting point for optimization.

Anticancer Screening in Fluorophenyl-Isoxazole Derivative Programs

Fluorophenyl-isoxazole derivatives have demonstrated antiproliferative activity against liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cancer cell lines, with the most potent compound (2f) achieving Hep3B IC₅₀ = 5.76 µg/mL and inducing G2-M phase arrest in 6.73% of cells [2]. The target compound (CAS 952963-92-7), while not tested in this published series, incorporates the same para-fluorophenyl-isoxazole pharmacophore and adds an ortho-methoxyphenoxyacetamide extension. This structural elaboration may enhance or alter the antiproliferative profile relative to the simpler carboxamide derivatives (2a–2f). Procurement for panel screening against the same cell lines (Hep3B, HepG2, HeLa, MCF-7) using the published MTS assay protocol would directly benchmark the compound against the published series.

Chemical Biology Probe Development for Isoxazole-Responsive Targets

In the absence of a defined molecular target for the exact compound, CAS 952963-92-7 may serve as a chemical biology probe for target deconvolution studies. The isoxazole core is a privileged scaffold in medicinal chemistry, appearing in HSP90 inhibitors with anti-HIV activity (2-isoxazol-3-yl-acetamide series with >80% inhibitory potential at highest non-cytotoxic concentration) [3] and in PDE4 inhibitors [4]. The dual aromatic character — electron-deficient fluorophenyl coupled with an electron-rich methoxyphenoxy group — provides a distinctive UV/fluorescence signature that may facilitate cellular uptake and localization studies. Procurement at ≥95% purity (as catalogued) supports direct use in affinity-based proteomics or photoaffinity labeling experiments without additional purification.

Computational Chemistry and Virtual Screening Library Enrichment

The compound's well-defined structure (C₁₉H₁₇FN₂O₄, MW 356.35) and commercial availability make it suitable as a physical reference standard for validating docking predictions or pharmacophore models built around the isoxazole-acetamide chemotype. The ortho-methoxy group creates a sterically constrained conformational ensemble that can serve as a test case for evaluating the performance of conformational sampling algorithms. Additionally, the compound can be used to enrich virtual screening libraries that explore the SAR around the EPAC inhibitor pharmacophore, where the 4-fluorophenyl substituent provides a specific electrostatic and steric signature for similarity searching [1].

Quote Request

Request a Quote for N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.